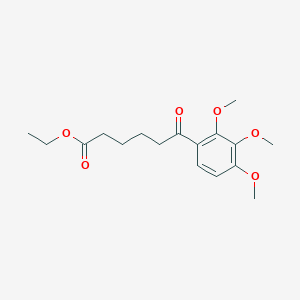

Ethyl 6-(2,3,4-trimethoxyphenyl)-6-oxohexanoate

Vue d'ensemble

Description

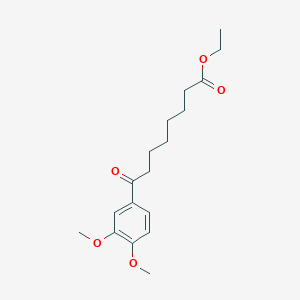

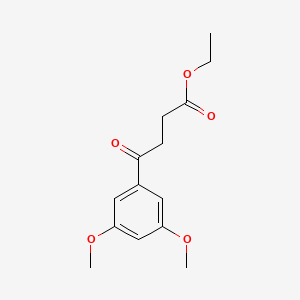

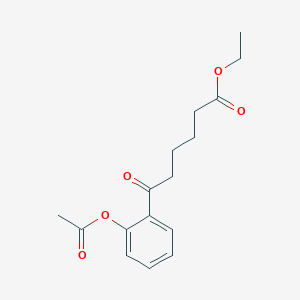

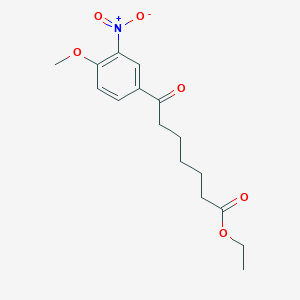

Ethyl 6-(2,3,4-trimethoxyphenyl)-6-oxohexanoate is a complex organic compound. It is related to the compound 1-(6-Hydroxy-2,3,4-trimethoxyphenyl)ethanone . It also shares similarities with Ethyl 2-[2,3,4-Trimethoxy-6-(1-Octanoyl)Phenyl] Acetate (TMPA), which has been studied for its effects on lipid accumulation .

Applications De Recherche Scientifique

Synthesis of Antidiabetic Octaketides

Ethyl 6-(2,3,4-trimethoxyphenyl)-6-oxohexanoate has been utilized in the synthesis of antidiabetic octaketides. A study describes a practical approach for synthesizing an analogue of cytosporone B, which has antidiabetic properties. The synthesis involves a key Friedel–Crafts alkylation step, highlighting the compound's significance in developing potential antidiabetic treatments (Sun et al., 2017).

Statin Precursor Synthesis

This compound also plays a role in the synthesis of statin precursors. Research focused on the large-scale preparation of key intermediates in the synthesis of pharmacologically important statins, starting from malic acid. This compound was prepared on a multigram scale, demonstrating its utility in the production of cholesterol-lowering statins (Tararov et al., 2006).

Bioactive Compound Synthesis

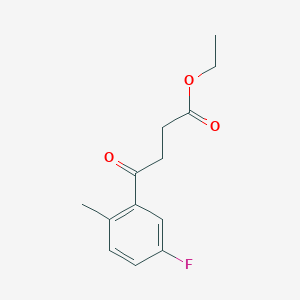

The compound is involved in synthesizing bioactive molecules. One study explored its use in synthesizing derivatives with anti-inflammatory properties and as intermediates in creating fluorescent molecules for studying lipid bilayers in biological membranes. This highlights its versatility in synthesizing compounds with varied biological applications (Balo et al., 2000).

Mécanisme D'action

Target of Action

The primary targets of Ethyl 6-(2,3,4-trimethoxyphenyl)-6-oxohexanoate are Nuclear Receptor Subfamily 4, Group A, Member 1 (Nur77) and serine-threonine kinase 11 (LKB1) . These proteins play a crucial role in energy metabolism and lipid accumulation .

Mode of Action

This compound acts as an AMPK agonist . It influences the stability of Nur77-LKB1 in the nucleus . This interaction disturbs the combination of LKB1 with Nur77, leading to changes in the cellular energy metabolism .

Biochemical Pathways

The compound affects the AMP-activated protein kinase alpha (AMPKα) pathway . This pathway is a key factor in energy metabolism . The compound’s action leads to the activation of the AMPK pathway in HepG2 cells and mice primary hepatocytes . The downstream effects include the amelioration of lipid deposition and improved expression of phosphorylated AMPKα, LKB1, acetyl-CoA carboxylase (ACC), and carnitine palmitoyltransferase 1 (CPT1A) .

Pharmacokinetics

Its ability to ameliorate lipid accumulation in hepg2 cells and primary hepatocytes suggests it has sufficient bioavailability to exert its effects .

Result of Action

The compound’s action results in considerable amelioration of lipid deposition in HepG2 cells and primary hepatocytes . It also improves the expression of phosphorylated AMPKα, LKB1, ACC, and CPT1A . These molecular and cellular effects contribute to the compound’s role in ameliorating the reduction of insulin resistance .

Analyse Biochimique

Biochemical Properties

Ethyl 6-(2,3,4-trimethoxyphenyl)-6-oxohexanoate plays a significant role in biochemical reactions, particularly as an agonist of AMP-activated protein kinase (AMPK). This compound interacts with several biomolecules, including Nuclear Receptor Subfamily 4, Group A, Member 1 (Nur77), and serine-threonine kinase 11 (LKB1). The interaction between this compound and these proteins influences the stability and activity of AMPK, which is crucial for energy metabolism .

Cellular Effects

This compound has been shown to affect various cell types and cellular processes. In hepatocytes, it ameliorates lipid accumulation by disturbing the combination of LKB1 with Nur77 and activating the AMPK pathway. This compound also influences cell signaling pathways, gene expression, and cellular metabolism, leading to improved insulin resistance and reduced lipid deposition .

Molecular Mechanism

The molecular mechanism of this compound involves its role as an AMPK agonist. It binds to and stabilizes the Nur77-LKB1 complex, leading to the activation of AMPK. This activation results in the phosphorylation of downstream targets such as acetyl-CoA carboxylase (ACC) and carnitine palmitoyltransferase 1 (CPT1A), which are involved in lipid metabolism. Additionally, this compound influences gene expression by modulating the activity of transcription factors .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under experimental conditions, and its long-term effects include sustained activation of the AMPK pathway and continued amelioration of lipid accumulation in hepatocytes. Degradation of the compound does not significantly impact its efficacy in vitro or in vivo .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively activates the AMPK pathway and reduces lipid accumulation without adverse effects. At higher doses, there may be threshold effects, including potential toxicity and adverse reactions. It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing risks .

Metabolic Pathways

This compound is involved in metabolic pathways related to lipid metabolism. It interacts with enzymes such as 3-hydroxy-3-methylglutaryl-CoA reductase (HMGCR) and acetyl-CoA carboxylase (ACC), influencing metabolic flux and metabolite levels. The activation of AMPK by this compound leads to increased fatty acid oxidation and decreased lipid synthesis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to target sites where it can exert its effects. The compound’s distribution is crucial for its efficacy in modulating cellular processes .

Subcellular Localization

This compound exhibits specific subcellular localization, primarily within the cytoplasm and nucleus. Its activity is influenced by targeting signals and post-translational modifications that direct it to these compartments. The compound’s localization is essential for its role in stabilizing the Nur77-LKB1 complex and activating the AMPK pathway .

Propriétés

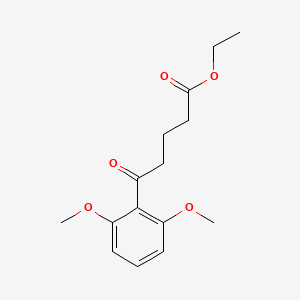

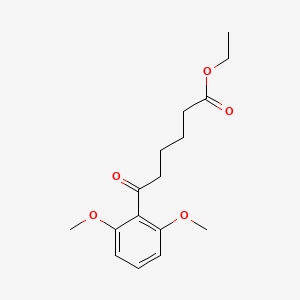

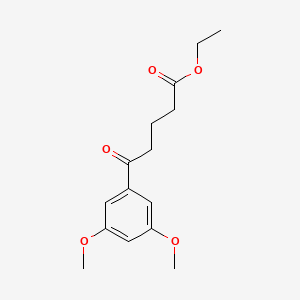

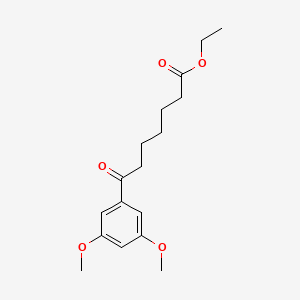

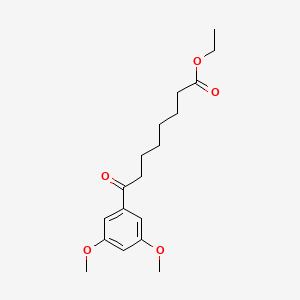

IUPAC Name |

ethyl 6-oxo-6-(2,3,4-trimethoxyphenyl)hexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24O6/c1-5-23-15(19)9-7-6-8-13(18)12-10-11-14(20-2)17(22-4)16(12)21-3/h10-11H,5-9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INLRXPJGCBXANV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCC(=O)C1=C(C(=C(C=C1)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301258534 | |

| Record name | Ethyl 2,3,4-trimethoxy-ε-oxobenzenehexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301258534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

951888-03-2 | |

| Record name | Ethyl 2,3,4-trimethoxy-ε-oxobenzenehexanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951888-03-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2,3,4-trimethoxy-ε-oxobenzenehexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301258534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.